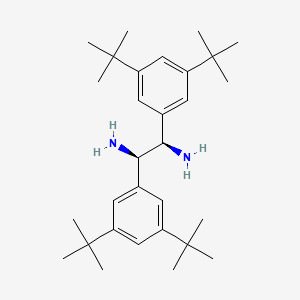
(1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine is a chiral diamine compound known for its bulky substituents and stereochemical properties. This compound is often used in asymmetric synthesis and catalysis due to its ability to induce chirality in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine typically involves the reaction of 3,5-di-tert-butylbenzaldehyde with a suitable chiral amine precursor under reductive amination conditions. Common reagents include sodium borohydride or lithium aluminum hydride as reducing agents. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the diamine structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine is used as a chiral ligand in asymmetric catalysis. It helps in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s chiral properties make it valuable in the synthesis of biologically active molecules. It can be used to create enantiomerically pure drugs, which often have improved efficacy and reduced side effects compared to their racemic counterparts.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to induce chirality is leveraged in the manufacture of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which (1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine exerts its effects involves its interaction with various molecular targets. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to create chiral environments that favor the formation of one enantiomer over the other. This selective interaction with substrates leads to high enantioselectivity in the resulting products.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-1,2-diphenylethane-1,2-diamine
- (1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
- (1R,2R)-1,2-bis(4-tert-butylphenyl)ethane-1,2-diamine
Uniqueness
Compared to similar compounds, (1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine is unique due to its bulky tert-butyl groups, which provide steric hindrance and enhance its ability to induce chirality. This makes it particularly effective in asymmetric synthesis and catalysis, where steric effects play a crucial role in determining the outcome of reactions.
Propiedades
Fórmula molecular |
C30H48N2 |
|---|---|
Peso molecular |
436.7 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-bis(3,5-ditert-butylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C30H48N2/c1-27(2,3)21-13-19(14-22(17-21)28(4,5)6)25(31)26(32)20-15-23(29(7,8)9)18-24(16-20)30(10,11)12/h13-18,25-26H,31-32H2,1-12H3/t25-,26-/m1/s1 |
Clave InChI |
JLFJNSDYSHGRJL-CLJLJLNGSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=CC(=C1)[C@H]([C@@H](C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N)N)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N)N)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


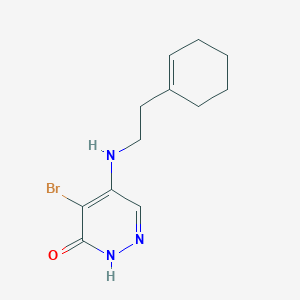
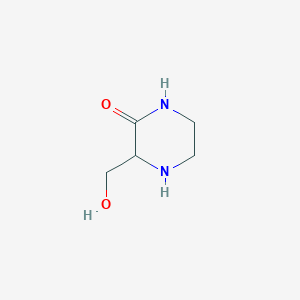
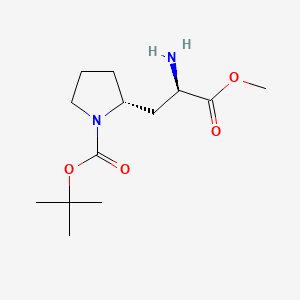

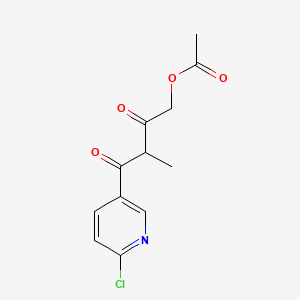
![7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione](/img/structure/B14898341.png)

![tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate](/img/structure/B14898352.png)
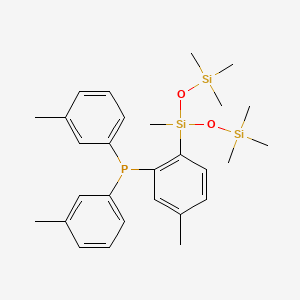

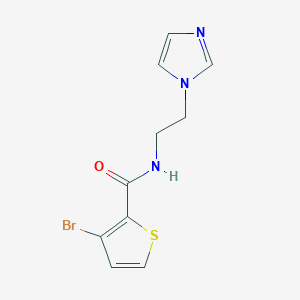

![(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B14898384.png)

